molecular formula C7H10O3S2 B1598917 2-(2-Thienyl)ethyl methanesulphonate CAS No. 61380-07-2

2-(2-Thienyl)ethyl methanesulphonate

Cat. No.: B1598917
CAS No.: 61380-07-2
M. Wt: 206.3 g/mol
InChI Key: VUMFRFIVUQTAPJ-UHFFFAOYSA-N
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Description

2-(2-Thienyl)ethyl methanesulphonate is a chemical compound characterized by its unique structure, which includes a thiophene ring attached to an ethyl group that is further substituted with a methanesulfonyl group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-thienyl)ethyl methanesulphonate typically involves the reaction of 2-thienyl ethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thienyl)ethyl methanesulphonate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding sulfonyl oxide.

  • Reduction: Reduction reactions can lead to the formation of the corresponding thiol derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonyl oxide derivatives.

  • Reduction: Thiol derivatives.

  • Substitution: Amine or alcohol derivatives of the methanesulfonyl group.

Scientific Research Applications

2-(2-Thienyl)ethyl methanesulphonate is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-thienyl)ethyl methanesulphonate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved are determined by the nature of the biological system being studied.

Comparison with Similar Compounds

  • 2-(2-Thienyl)ethanol

  • 2-(2-Hydroxyethyl)thiophene

  • Thiophene-2-ethanol

Uniqueness: 2-(2-Thienyl)ethyl methanesulphonate is unique due to its methanesulfonyl group, which imparts different chemical reactivity compared to its analogs. This group enhances its utility in various chemical transformations and applications.

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Properties

IUPAC Name

2-thiophen-2-ylethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S2/c1-12(8,9)10-5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMFRFIVUQTAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210302
Record name 2-(2-Thienyl)ethyl methanesulphonate
Source EPA DSSTox
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Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61380-07-2
Record name 2-Thiopheneethanol, 2-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61380-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Thienyl)ethyl methanesulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Thienyl)ethyl methanesulphonate
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Record name 2-(2-thienyl)ethyl methanesulphonate
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Synthesis routes and methods I

Procedure details

The 2-(2-thienyl)ethanol (Aldrich, 0.16 g, 1.2 mmol), triethylamine (0.56 mL, 4.1 mmol), and methanesulfonyl chloride (0.15 mL, 1.9 mmol) in 10 mL THF were processed as described in Example 1C to give the title compound that was used directly in the next reaction.
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Synthesis routes and methods II

Procedure details

2-(Thiophen-2-yl)ethanol (1.05 g) was dissolved in tetrahydrofuran (25 ml), triethylamine (1.63 ml) and methanesulfonyl chloride (725 μl) were added and the mixture was stirred for 20 min. Saturated aqueous sodium hydrogen carbonate (50 ml) was added to the reaction mixture, and the mixture was extracted with diisopropyl ether. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the object product (1.62 g).
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1.05 g
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725 μL
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50 mL
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Synthesis routes and methods III

Procedure details

A mixture of 12.8 g of 2-(2-thienyl)ethanol, 450 ml. of dichloromethane and 20.2 g. of triethylamine is chilled to -10° C. and 12.8 g. of cold methanesulfonyl chloride is added dropwise over 30 minutes. After stirring for 1 hour, the mixture is washed with 300 ml. of cold water, 300 ml. of cold 10% hydrochloric acid, 300 ml. of cold saturated sodium bicarbonate, and 300 ml. of cold saturated sodium chloride solution. The organic layer is dried over magnesium sulfate and concentrated under vacuum to give the product as an oil.
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Synthesis routes and methods IV

Procedure details

To a flask was added 25.6 g. (0.20 mole) of 2-(2-thienyl)ethanol in 75 ml. of THF followed by 40.47 g. (0.40 mole) of triethylamine in 30 ml. of THF. The mixture was cooled to 5° C. and 34.4 g. (0.3 mole) of methanesulfonyl chloride in 20 ml. of THF was added dropwise over 20 minutes. The mixture exothermed to 20° C. and was kept at 20° C. during the methanesulfonyl chloride addition. An additional 150 ml. of THF was added to reduce the viscosity of the mixture after a precipitate had formed. After two hours, the reaction was quenched by the addition of 25 ml. of water which was followed by 25 ml of 10% aqueous hydrochloric acid and 200 ml. of ether. The ether layer was separated, washed with 50 ml. of 10% aqueous hydrochloric acid and twice with 75 ml. of saturated aqueous sodium bicarbonate solution, dried, and concentrated to give the 2-(2-thienyl)ethyl methanesulfonate, 38.0 g. (92.2% yield), as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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